Product packaging for D-erythro-Ritalinic acid-d10(Cat. No.:)

D-erythro-Ritalinic acid-d10

Cat. No.: B13443231
M. Wt: 229.34 g/mol
InChI Key: INGSNVSERUZOAK-JYSMQZNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-erythro Ritalinic Acid-d10 (Major) is a deuterated stable isotope of the primary metabolite of Methylphenidate (Ritalin). In research, this compound is critically important as an internal standard for the precise quantitative analysis of Methylphenidate and its metabolites in complex biological matrices. The use of a deuterated internal standard, such as this, is essential for compensating for matrix effects and losses during sample preparation in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Using labeled standards is a cornerstone of reliable method development and validation for forensic toxicology and pharmacokinetic studies . The inactive metabolite, Ritalinic acid, is routinely monitored in forensic casework and clinical studies to understand the metabolism and exposure to the parent drug . The deuterium (D10) labeling provides a consistent mass shift that allows for clear differentiation from the endogenous analyte, ensuring highly accurate and reliable quantification. This product is intended for use as a high-quality reference standard in research applications only. It is strictly for laboratory analysis and is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13443231 D-erythro-Ritalinic acid-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

229.34 g/mol

IUPAC Name

(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D

InChI Key

INGSNVSERUZOAK-JYSMQZNSSA-N

Isomeric SMILES

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Dl Erythro Ritalinic Acid D10

General Synthetic Routes to Ritalinic Acid

Ritalinic acid is accessible through various synthetic pathways, most commonly involving the hydrolysis of its corresponding methyl ester, methylphenidate. nih.gov The synthesis of deuterium-labeled ritalinic acid is specifically undertaken to create stable internal standards for mass fragmentographic assays of methylphenidate and its metabolites. iaea.org

A documented multi-step synthesis for a deuterated analogue, ±-threo-ritalinic acid-D10 HCl, starts from a deuterated precursor. cerilliant.com This general strategy involves building the core structure of ritalinic acid from isotopically enriched starting materials to ensure the incorporation of deuterium (B1214612) into the final molecule. The process typically involves the chemical resolution of racemic mixtures to isolate the desired stereoisomer, although the focus here is on the DL-erythro form. google.comgoogle.com

Specific Deuteration Techniques for d10 Incorporation

The incorporation of ten deuterium atoms (d10) into the ritalinic acid molecule requires specific labeling strategies. A key method involves the catalytic reduction of a deuterated pyridine (B92270) ring to form a deuterated piperidine (B6355638) ring, which is a core component of the ritalinic acid structure. cerilliant.com

The primary source of deuterium in the synthesis of deuterated ritalinic acid is often a deuterated starting material. cerilliant.com For instance, the synthesis of ±-threo-ritalinic acid-D10 HCl utilizes pyridine-D5 as a key precursor. cerilliant.com The critical step of reducing the pyridine moiety to a fully deuterated piperidine is achieved through catalytic hydrogenation. cerilliant.com

Typical reaction conditions for this reduction involve:

Catalyst: Platinum on carbon (Pt/C) is a common catalyst for this type of hydrogenation. cerilliant.com

Deuterium Source: Deuterium gas (D2) is used to saturate the pyridine ring. cerilliant.com

Solvent: A deuterated acidic solvent, such as deuterated acetic acid (AcOD), is often employed to facilitate the reaction and maintain a deuterium-rich environment. cerilliant.com

The goal of the d10 labeling is to substitute ten hydrogen atoms with deuterium. In the synthesis of analogous deuterated compounds, the deuterium is primarily incorporated into the piperidine ring. iaea.org However, complete positional specificity can be challenging to achieve. Analysis of a synthesized batch of ±-threo-ritalinic acid-D10 HCl revealed that while the piperidine moiety was heavily deuterated, some unintended proton-to-deuterium exchange also occurred on the aromatic (phenyl) ring. cerilliant.comcerilliant.com This indicates that the catalyst, under the reaction conditions, can facilitate deuterium exchange at positions other than the primary target. cerilliant.com

Challenges in Deuteration and Isotopic Purity Assessment

The synthesis of deuterated compounds presents several challenges, primarily related to achieving high isotopic purity and preventing the scrambling of deuterium atoms. cerilliant.comdigitellinc.com It is often difficult to synthesize a compound that is 100% isotopically pure. digitellinc.comresearchgate.net

Deuterium scrambling, the migration of deuterium atoms to non-target positions within the molecule, is a significant consideration. cerilliant.com This phenomenon was observed in the synthesis of ±-threo-ritalinic acid-D10 HCl, where the Pt/C catalyst not only reduced the pyridine ring but also promoted some H-D exchange on the phenyl ring. cerilliant.comcerilliant.com Such scrambling can complicate analysis and may affect the utility of the standard if not properly characterized. Minimizing scrambling can be addressed through careful selection of catalysts and reaction conditions, and its extent can be evaluated using techniques like LC-MS/MS. cerilliant.com

Assessing the isotopic purity and the precise distribution of deuterium atoms is a critical step in characterizing the final product. nih.gov Several analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization HRMS (ESI-HRMS) is a powerful tool for rapidly determining the isotopic purity of deuterated compounds. nih.govresearchgate.net It works by measuring the relative abundance of different isotopologues (e.g., D7, D8, D9, D10) in a sample. nih.gov For example, analysis of a batch of synthesized ±-threo-ritalinic acid-D10 HCl showed an incomplete deuterium exchange, resulting in a mixture of isotopologues. cerilliant.comcerilliant.com

IsotopologueRelative Abundance (%)
D1055%
D934%
D8-D711%
D0Not Detected

Data derived from the analysis of ±-threo-Ritalinic acid-D10 HCl. cerilliant.comcerilliant.com

Stereoselective Synthesis Approaches for Erythro Isomers

Stereoselective synthesis of the erythro isomer of ritalinic acid or its precursors is crucial for isolating the desired diastereomer. Approaches generally focus on the diastereoselective reduction of an intermediate, which sets the two chiral centers in the required relative configuration.

One prominent strategy involves the catalytic hydrogenation of a precursor containing a pyridine ring. This reduction is a critical step that can be controlled to favor the formation of the erythro diastereomer. For instance, the hydrogenation of α-phenyl-2-piperidineacetamide over a platinum oxide (PtO₂) catalyst has been shown to yield an erythro-enriched product. google.com This amide can then be hydrolyzed to produce the desired DL-erythro ritalinic acid.

Another effective method is the diastereoselective reduction of an enamine intermediate, such as methyl 2-phenyl-2-(2'-piperidylidene)acetate. The use of specific catalysts, like a Ruthenium-BINAP complex, can achieve high diastereoselectivity during hydrogenation, leading to optically active erythro-methylphenidate. internationaljournalssrg.org For the synthesis of the racemic DL form, a non-chiral catalyst would be employed. The resulting methyl ester is then hydrolyzed to yield DL-erythro ritalinic acid.

A more recent organometallic approach involves a tungsten-promoted synthesis. In this method, a mesyl-substituted pyridinium (B92312) complex undergoes a Reformatsky reaction with methyl α-phenyl bromoacetate. This process initially yields a 3:1 mixture of erythro to threo diastereomers. However, the diastereomeric ratio can be significantly enhanced to over 20:1 in favor of the erythro isomer through a purification process involving trituration with methanol (B129727) and dimethoxyethane. acs.org

The following table summarizes key findings from different stereoselective reduction methods leading to erythro products.

PrecursorReagents/CatalystDiastereomeric Ratio (erythro:threo)Product
α-Phenyl-2-piperidineacetonitrile1. NaNH₂ in liq. NH₃ 2. H₂/PtO₂Erythro-enrichederythro-α-Phenyl-2-piperidineacetamide
Methyl 2-phenyl-2-(2'-piperidylidene)acetateH₂, Ru-BINAP ComplexHigh diastereoselectivity for erythro(2S, 2'R)-erythro-methylphenidate
Mesyl-substituted Pyridinium Complex1. Methyl α-phenyl bromoacetate, Zn 2. Trituration (MeOH, DME)>20:1erythro-Methylphenidate derivative

These stereoselective methods provide a foundation for the synthesis of the unlabeled DL-erythro ritalinic acid. To produce the d10 isotopologue, isotopic labeling strategies must be integrated into the synthetic sequence.

The most direct strategy for introducing ten deuterium atoms involves the use of deuterated starting materials and reagents. Drawing from methodologies used for the synthesis of deuterated threo-ritalinic acid, a plausible route for the erythro isomer can be constructed. cerilliant.com The synthesis would begin with pyridine-d5. The phenylacetic acid moiety, also containing five deuterium atoms on the phenyl ring (phenyl-d5-acetic acid), would be introduced to form a deuterated precursor.

The critical step for isotopic labeling of the piperidine ring is the reduction of the deuterated pyridine ring. Catalytic reduction using deuterium gas (D₂) in the presence of a catalyst like platinum on carbon (Pt/C) can be employed. cerilliant.com This step simultaneously reduces the aromatic ring and introduces the final five deuterium atoms, completing the d10 labeling of the piperidine ring. However, this reduction can sometimes result in a mixture of isotopologues (e.g., d7 to d10) due to H-D exchange with the solvent or incomplete deuteration. cerilliant.com Careful selection of deuterated solvents and optimization of reaction conditions are necessary to maximize the incorporation of deuterium and achieve a high percentage of the desired d10 product.

Applications in Preclinical and Fundamental Research Models

Reference Standard for Metabolite Profiling in Research

DL-erythro Ritalinic Acid-d10 is extensively used as an internal reference standard in metabolite profiling studies that focus on the pharmacokinetics of methylphenidate. cerilliant.com In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known concentration of a stable isotope-labeled standard like DL-erythro Ritalinic Acid-d10 is crucial. cerilliant.comnih.gov This compound is chemically identical to the analyte (ritalinic acid) but has a different mass due to the ten deuterium (B1214612) atoms. cerilliant.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard corrects for variations that can occur during sample preparation, such as extraction, and for fluctuations in the analytical instrument's response. nih.gov By comparing the signal intensity of the endogenous ritalinic acid to the known concentration of the added DL-erythro Ritalinic Acid-d10, researchers can accurately determine the concentration of the metabolite in biological samples. nih.gov Ritalinic acid is the major metabolite of methylphenidate, and its concentration in biological fluids like blood and urine is often significantly higher than the parent drug, making its accurate measurement vital for understanding the drug's metabolic fate. oup.comoup.com

PropertySpecification
Compound Name DL-erythro Ritalinic Acid-d10 (Major)
CAS Number 1330166-48-7
Molecular Formula C₁₃H₇D₁₀NO₂
Molecular Weight 229.34 g/mol
SIL Type Deuterium (d10)
Primary Application Internal Standard for Ritalinic Acid Quantification

Analytical Marker for Esterase Activity in Research Studies

The biotransformation of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. oup.comd-nb.info The hydrolysis of the methyl ester group of methylphenidate results in the formation of the pharmacologically inactive ritalinic acid. oup.com Therefore, the rate of formation and the concentration of ritalinic acid in biological systems serve as a direct marker of CES1 activity.

In research studies investigating esterase activity, DL-erythro Ritalinic Acid-d10 is an indispensable tool. To measure the activity of CES1, researchers incubate methylphenidate in systems containing the enzyme (e.g., human liver microsomes or plasma) and quantify the amount of ritalinic acid produced over time. nih.gov Accurate quantification is achieved by adding DL-erythro Ritalinic Acid-d10 as an internal standard to the samples before analysis by LC-MS/MS. oup.comoup.com This methodology allows for the precise determination of kinetic parameters of the enzyme and helps in understanding the enantioselective metabolism of methylphenidate, as CES1 exhibits different activities towards the different stereoisomers of the drug. oup.comnih.gov

Development of Advanced Bioanalytical Methods for Research Matrices

The development of robust and sensitive bioanalytical methods is essential for preclinical research. DL-erythro Ritalinic Acid-d10 plays a key role in the validation and application of these methods for various research matrices, including whole blood, plasma, and oral fluid. nih.govnih.govnih.gov

Numerous studies have detailed the development of LC-MS/MS methods for the simultaneous determination of methylphenidate and ritalinic acid. nih.govnih.govoup.com These methods are validated according to stringent guidelines to ensure linearity, accuracy, precision, and selectivity. nih.gov The use of deuterated internal standards, such as DL-erythro Ritalinic Acid-d10 and its corresponding parent drug standard (Methylphenidate-d9 or -d10), is a common and critical practice in these validations. nih.govoup.com

For example, a method for analyzing these compounds in oral fluid utilized a "dilute-and-shoot" approach, where (±)-threo-RA-d10 was used as the internal standard to ensure accuracy despite potential matrix effects. nih.gov Another study developed a fully automated method using protein precipitation followed by solid-phase extraction for whole blood samples, again relying on RA-d10 for reliable quantification. oup.comoup.com The high concentrations of ritalinic acid relative to methylphenidate in biological samples necessitate a reliable standard for building accurate calibration curves over a wide concentration range. nih.govoup.com

Research MatrixAnalytical MethodRole of Labeled StandardKey Finding
Oral Fluid LC-MS/MSInternal Standard ((±)-threo-RA-d10)Enabled rapid and non-invasive quantification of MPH and RA. nih.gov
Whole Blood Automated SPE and LC-MS/MSInternal Standard (RA-d10)Allowed for enantioselective determination in complex forensic samples. oup.comoup.com
Blood, Plasma, Oral Fluid LC-MS/MSInternal StandardFound 3-4x higher MPH in oral fluid vs. blood, but 25x lower RA. nih.gov
Urine LC-MS/MSInternal StandardDeveloped for compliance monitoring, as RA is the major urinary metabolite. researchgate.net

Use in Isotopic Tracing Experiments in Mechanistic Research

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov In pharmaceutical research, stable isotopes like deuterium are incorporated into drug molecules to study their absorption, distribution, metabolism, and excretion (ADME). sci-hub.semusechem.com While the parent drug is typically the labeled compound used as the tracer, the accurate quantification of all downstream metabolites is paramount to building a complete picture of the metabolic fate.

In mechanistic studies of methylphenidate, DL-erythro Ritalinic Acid-d10 is not typically used as the primary tracer itself. Instead, it functions as the ideal internal standard for isotope dilution mass spectrometry analysis within these experiments. cerilliant.com When a labeled version of the parent drug (e.g., Methylphenidate-d4) is administered, researchers must accurately measure the formation of its unlabeled metabolites. However, to ensure this measurement is precise and corrects for any analytical variability, a different isotopically labeled standard for the metabolite, such as DL-erythro Ritalinic Acid-d10, is added to the sample during workup. cerilliant.comoup.com This approach ensures that the data generated from the tracing experiment are reliable, allowing for a correct interpretation of metabolic fluxes and pathways. nih.gov

Stereochemical Research Considerations for Ritalinic Acid Isomers

Impact of Stereoisomerism on Metabolic Pathways in Research

The study of stereoisomerism is crucial for understanding the metabolic pathways of methylphenidate and its primary metabolite, ritalinic acid. Methylphenidate possesses two chiral centers, resulting in four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. d-nb.info The metabolic conversion of methylphenidate to ritalinic acid is a stereoselective process, primarily mediated by the enzyme carboxylesterase 1 (CES1) in the liver. nih.gov

Research has consistently shown that this enzymatic hydrolysis heavily favors the l-isomer of methylphenidate. nih.gov The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-threo-methylphenidate compared to d-threo-methylphenidate. d-nb.info This preferential metabolism results in the d-isomer of methylphenidate (dexmethylphenidate) being the predominant form found in plasma, which is also the pharmacologically active enantiomer. nih.gov Consequently, the clearance of l-methylphenidate (B1246959) is significantly greater than that of its d-counterpart. usask.ca

This stereoselectivity in metabolism has a direct impact on the stereoisomeric composition of the resulting ritalinic acid. The rapid hydrolysis of l-methylphenidate leads to a higher concentration of l-ritalinic acid in the early stages after administration of a racemic mixture. In contrast, the slower metabolism of d-methylphenidate results in a more sustained presence of d-ritalinic acid. usask.ca The erythro isomers of methylphenidate are also metabolized to their corresponding ritalinic acid diastereomers, although the threo form is the therapeutically relevant one. d-nb.inforesearchgate.net Understanding these stereoselective metabolic pathways is essential for accurately interpreting pharmacokinetic and pharmacodynamic data in a research setting.

Table 1: Stereoselective Metabolism of Methylphenidate to Ritalinic Acid

Feature d-threo-methylphenidate l-threo-methylphenidate
Primary Metabolizing Enzyme Carboxylesterase 1 (CES1) nih.gov Carboxylesterase 1 (CES1) nih.gov
Metabolic Rate Slower d-nb.info Faster (6-7 times higher CES1 activity) d-nb.info
Resulting Plasma Concentration Higher and more sustained nih.gov Lower and rapidly cleared nih.govusask.ca

| Primary Metabolite | d-threo-Ritalinic Acid | l-threo-Ritalinic Acid |

Analytical Challenges in Separating Erythro and Threo Diastereomers in Research Samples

The analytical separation of ritalinic acid isomers, particularly the erythro and threo diastereomers, presents significant challenges for researchers. researchgate.netresearchgate.net Diastereomers are stereoisomers that are not mirror images of each other and can, in principle, be separated by non-chiral chromatographic methods. However, the structural similarities between the erythro and threo forms of ritalinic acid often make their separation difficult.

A primary challenge lies in achieving baseline separation, which is essential for accurate quantification. Co-elution of the diastereomers can lead to inaccurate measurements and misinterpretation of metabolic data. The presence of four stereoisomers (d-erythro, l-erythro, d-threo, and l-threo ritalinic acid) further complicates the analytical process, requiring highly selective methods to resolve all peaks.

Furthermore, research samples, such as blood or plasma, are complex matrices that can interfere with the analysis. researchgate.net The presence of the parent compound, methylphenidate, and other metabolites can also interfere with the detection and quantification of ritalinic acid isomers. nih.gov Effective sample preparation techniques, such as solid-phase extraction (SPE), are often necessary to isolate the analytes of interest and minimize matrix effects. researchgate.netnih.gov The low concentrations of these analytes in biological samples also demand highly sensitive detection methods, such as tandem mass spectrometry (LC-MS/MS). researchgate.net

Development of Chiral Separation Methods for Research Applications

To address the analytical challenges, significant research has been dedicated to the development of robust chiral separation methods for ritalinic acid isomers. These methods are critical for understanding the pharmacokinetics of each stereoisomer. researchgate.net Various chromatographic techniques have been successfully employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been a cornerstone of chiral separation. The use of chiral stationary phases (CSPs) is a common approach. For instance, an alpha1-acid glycoprotein (B1211001) (AGP) column has been shown to effectively separate d- and l-ritalinic acid. usask.canih.gov Another successful CSP is the Chirobiotic V2 column. researchgate.netifrti.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of chiral compounds like ritalinic acid. nih.gov SFC can offer faster separations and is well-suited for temperature-labile compounds. This method has been successfully used to separate and quantify the enantiomers of ritalinic acid in blood samples. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and selectivity. researchgate.net When combined with a chiral column, LC-MS/MS allows for the accurate quantification of individual ritalinic acid enantiomers even at low concentrations in complex biological matrices. d-nb.inforesearchgate.net

These advanced analytical methods often incorporate a solid-phase extraction (SPE) step for sample clean-up and concentration, which improves the reliability and accuracy of the results. researchgate.netnih.gov The development of these sophisticated techniques has been instrumental in advancing the research on the stereoselective metabolism of methylphenidate and its metabolites.

Table 2: Overview of Chiral Separation Methods for Ritalinic Acid

Method Chiral Selector/Column Detection Key Advantages
HPLC Alpha1-acid glycoprotein (AGP) column usask.canih.gov UV nih.gov Good separation factor for enantiomers. nih.gov
SFC Not specified Not specified Suitable for temperature-labile and chiral compounds. nih.govresearchgate.net

| LC-MS/MS | Chirobiotic V2, Chiralpak AGP d-nb.inforesearchgate.netifrti.org | Tandem Mass Spectrometry | High sensitivity and selectivity for complex matrices. researchgate.net |

Future Research Directions and Methodological Advancements

Novel Synthesis Routes for Highly Pure Deuterated Isomers

The synthesis of highly pure deuterated isomers like DL-erythro Ritalinic Acid-d10 is paramount for its use as an effective internal standard in quantitative analyses. cerilliant.comcerilliant.com Current synthetic routes for deuterated ritalinic acid often involve a multi-step process that starts with precursors like 2-chloropyridine (B119429) and benzyl (B1604629) cyanide, proceeding through intermediates such as α-pyrid-2-yl-phenylacetonitrile and α-piperid-2-ylphenylacetamide before hydrolysis and epimerization. google.com The crucial step is the catalytic reduction of a pyridine (B92270) moiety to a fully deuterated piperidine (B6355638) ring. cerilliant.com

However, a significant challenge in these syntheses is achieving complete deuteration and high isotopic purity. cerilliant.comcerilliant.com For instance, syntheses have reported products containing a mixture of isotopic species, such as D7, D8, D9, in addition to the desired D10 molecule. cerilliant.comcerilliant.com Liquid chromatography-mass spectrometry (LC/MS-SIM) analysis has shown that even with good yields, the product may consist of only 55% D10, with the remainder being less-deuterated versions. cerilliant.comcerilliant.com Further attempts to enrich the deuterium (B1214612) content have not always been successful. cerilliant.com

Future research is focused on developing novel synthesis routes that can overcome these limitations. Key areas of investigation include:

Advanced Catalytic Systems: Exploring new catalysts, such as specific iridium or ruthenium nanocatalysts, that can facilitate more efficient and selective hydrogen isotope exchange with minimal scrambling. researchgate.net

Optimized Reaction Conditions: Fine-tuning reaction parameters like temperature, pressure, and solvent systems to drive the deuteration process to completion. google.com

Alternative Deuterium Sources: Investigating different deuterium sources beyond D2 gas, such as deuterated water, which might offer milder and more selective reaction pathways. researchgate.net

The goal is to produce deuterated standards with an isotopic purity exceeding 99%, ensuring maximum accuracy and precision in bioanalytical applications. cerilliant.com

Table 1: Challenges and Future Directions in the Synthesis of Deuterated Ritalinic Acid

ChallengeDescriptionFuture Research Direction
Incomplete Deuteration The reduction of the pyridine ring often results in a mixture of isotopic species (D7-D10), with the D10 isomer sometimes comprising only 55% of the final product. cerilliant.comcerilliant.comDevelopment of highly efficient catalysts (e.g., iridium/ruthenium nanoparticles) and optimization of reaction conditions to maximize deuterium incorporation. researchgate.net
Isotopic Scrambling Deuterium atoms may not be confined to the intended positions, or back-exchange can occur, reducing the specificity of the labeled standard. cerilliant.comUse of milder reaction conditions and selective catalytic processes that minimize unwanted hydrogen-deuterium exchange. researchgate.net
Stereochemical Control Synthesizing the specific dl-threo diastereomer requires careful control, and separation from other isomers like the erythro form is critical. google.comwikipedia.orgAdvancing stereoselective synthesis techniques to produce the desired isomer directly, avoiding complex resolution steps. google.com
Multi-Step Procedures Current methods involve multiple steps, which can lead to lower overall yields and increased production costs. google.comgoogle.comDesigning more concise and efficient synthetic pathways to reduce the number of reaction and purification steps.

Integration with Multi-Omics Approaches in Research

DL-erythro Ritalinic Acid-d10 is a critical tool for quantitative analysis within multi-omics research, particularly in metabolomics and pharmacometabolomics. nih.gov These fields aim to obtain a global profile of small molecules (metabolites) in a biological system to understand the complex interactions between genetics, environment, and drug response. nih.gov The primary role of the deuterated compound is to serve as an internal standard for mass spectrometry-based analytical methods, which allows for the precise and accurate quantification of its non-deuterated counterpart, ritalinic acid. nih.govresearchgate.net

The integration of deuterated standards in multi-omics studies provides several key advantages:

Accurate Quantification: By adding a known amount of DL-erythro Ritalinic Acid-d10 to a biological sample, variations in sample preparation and instrument response can be normalized, leading to reliable quantification of the endogenous ritalinic acid. nih.govnih.gov

Elucidation of Metabolic Pathways: Precise measurement of ritalinic acid, the major but inactive metabolite of methylphenidate, helps to characterize the drug's pharmacokinetic profile. ricardinis.ptnih.gov Studies have shown that 60-80% of a methylphenidate dose is excreted as ritalinic acid. ricardinis.ptclinpgx.org This data is essential for building comprehensive metabolic maps and understanding inter-individual variability in drug metabolism, which is primarily mediated by the carboxylesterase 1 (CES1) enzyme. nih.govnih.gov

Biomarker Discovery: Pharmacometabolomic studies, enabled by accurate quantification using deuterated standards, can identify endogenous biomarkers that correlate with drug efficacy and metabolism. For example, research has linked the pharmacokinetics of methylphenidate to specific lipids and bile acids, suggesting that these molecules may regulate the activity of the CES1 enzyme. nih.gov

Table 2: Application of DL-erythro Ritalinic Acid-d10 in Multi-Omics Research

Multi-Omics FieldRole of Deuterated StandardResearch Insights Gained
Pharmacokinetics Serves as an internal standard for accurate quantification of ritalinic acid in plasma and urine. nih.govnih.govDetermination of elimination half-lives, peak concentrations, and metabolic clearance of methylphenidate. nih.govresearchgate.net
Metabolomics Enables precise measurement of the primary metabolic pathway of methylphenidate (hydrolysis to ritalinic acid). nih.govricardinis.ptUnderstanding the stereoselective metabolism by the CES1 enzyme and identifying factors that influence metabolic rate. nih.govnih.gov
Pharmacometabolomics Facilitates correlation of metabolite levels with genetic variations (e.g., in the CES1 gene) and clinical outcomes. nih.govDiscovery of endogenous biomarkers (e.g., ceramides, phosphatidylcholines) that predict individual pharmacokinetic variability. nih.gov

Advancements in Micro-Sampling Techniques for Preclinical Research

The development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which rely on deuterated internal standards like DL-erythro Ritalinic Acid-d10, has been a key enabler for the adoption of micro-sampling in preclinical research. nih.govnih.gov Micro-sampling involves the collection of very small volumes of biological matrices (typically <50 µL), such as blood, plasma, or oral fluid. nih.govresearchgate.net This approach offers significant ethical and scientific advantages, particularly in studies involving small animals like rodents.

The use of DL-erythro Ritalinic Acid-d10 is integral to the success of micro-sampling methods for several reasons:

Enhanced Sensitivity and Accuracy: The high sensitivity of LC-MS/MS allows for the detection and quantification of low concentrations of ritalinic acid in minute sample volumes. nih.govnih.gov The deuterated internal standard is crucial for correcting matrix effects and ensuring the accuracy and precision of these measurements. nih.gov

Enabling Longitudinal Studies: Micro-sampling allows for the collection of multiple samples from the same animal over time. This facilitates longitudinal studies that can track the full pharmacokinetic profile of methylphenidate and its metabolite, ritalinic acid, within a single subject, thereby reducing biological variability and the total number of animals required for a study.

Access to Alternative Matrices: These advanced analytical methods have expanded the range of viable biological samples. For example, methods have been developed for the analysis of ritalinic acid in oral fluid, which can be collected non-invasively. nih.govresearchgate.net

Future advancements will likely focus on further miniaturization and automation of the entire workflow, from sample collection to analysis. The development of even more sensitive mass spectrometers will continue to push the lower limits of quantification, making it possible to analyze ever-smaller sample volumes and explore new applications in preclinical research. nih.govnih.gov

Table 3: Micro-Sampling Techniques in Ritalinic Acid Analysis

Technique/MatrixTypical VolumeAnalytical MethodRole of Deuterated Standard
Oral Fluid Collection 50 - 200 µLMicro-QuEChERS extraction followed by LC-MS/MS. nih.govresearchgate.netInternal standard for accurate quantification and correction of matrix effects. nih.gov
Dried Blood Spot (DBS) 10 - 20 µLLC-MS/MSEnsures precision and accuracy in the analysis of analytes extracted from the paper matrix.
Plasma Microsamples 5 - 50 µLSolid-phase extraction or protein precipitation followed by LC-MS/MS. nih.govoup.comEssential for isotope dilution quantification in complex plasma matrices. nih.gov

Computational Chemistry and Modeling of Deuterated Compound Behavior in Research Systems

Computational chemistry and pharmacokinetic modeling are increasingly important tools for predicting how deuteration affects a molecule's behavior in biological systems. researchgate.netnih.gov While direct computational studies on DL-erythro Ritalinic Acid-d10 are not widely published, the principles are applied to its parent drug, methylphenidate, and to deuterated drugs in general. nih.govresearchgate.net These in silico methods can forecast the impact of deuterium substitution on metabolic stability and pharmacokinetic properties, a strategy often referred to as the "deuterium switch". nih.gov

Key computational approaches include:

Molecular Docking and Simulation: In silico analyses are used to model the interaction between a drug and its metabolizing enzyme. For example, computational studies have explored how inhibitors bind to the active site of the CES1 enzyme, which is responsible for converting methylphenidate to ritalinic acid. nih.gov These same techniques can be used to understand if deuteration alters the binding affinity or orientation of the substrate within the enzyme's active site.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the strength of chemical bonds. By comparing the C-H versus C-D bond strength at a site of metabolism, researchers can predict the magnitude of the kinetic isotope effect and thus forecast the potential for metabolic switching to slow down drug clearance. nih.gov

Future research will focus on integrating these computational models with experimental data from multi-omics studies. This synergy will allow for the creation of highly predictive models that can accelerate the development of new deuterated compounds and refine our understanding of the pharmacokinetics of existing ones.

Table 4: Computational Approaches in Deuterated Compound Research

Modeling TechniqueApplicationRelevance to DL-erythro Ritalinic Acid-d10
PBPK Modeling Simulates the ADME of methylphenidate and its conversion to ritalinic acid in virtual populations. researchgate.netCan be used to predict how deuteration of methylphenidate would alter its metabolic rate and the subsequent formation and clearance of ritalinic acid.
In Silico Enzyme Inhibition Models the binding of molecules to the active site of metabolizing enzymes like CES1. nih.govHelps to understand if deuteration impacts the interaction between the parent compound and the enzyme responsible for producing ritalinic acid.
Quantum Mechanics (QM) Calculates the difference in bond energy between C-H and C-D bonds to predict the kinetic isotope effect. nih.govProvides a theoretical basis for why deuterated compounds are often metabolized more slowly, a key principle underlying their use.

Q & A

How can researchers optimize LC-MS methods to distinguish DL-erythro Ritalinic Acid-d10 from its non-deuterated counterpart in environmental matrices?

Methodological Answer:
To ensure precise differentiation, chromatographic separation parameters (e.g., column chemistry, gradient elution) must be calibrated to resolve isotopic peaks. Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold ≤ 5 ppm to distinguish m/z shifts caused by deuterium incorporation. Validate method specificity using spiked matrices (e.g., wastewater, activated sludge) and confirm absence of interference via blank controls .

What are critical considerations for longitudinal stability studies of DL-erythro Ritalinic Acid-d10 in aqueous environments?

Methodological Answer:
Design experiments to simulate environmental conditions:

  • Vary temperatures (e.g., 10°C vs. 20°C) to assess degradation kinetics .
  • Include microbial-rich (activated sludge) and sterile controls to isolate biotic vs. abiotic degradation pathways .
  • Use isotopically labeled internal standards to correct for pre-analytical losses during sample storage and extraction .

How should researchers address discrepancies between immunoassay screening and LC-MS/MS data when using DL-erythro Ritalinic Acid-d10 as a methylphenidate biomarker?

Methodological Answer:

  • Perform cross-reactivity assays with structurally similar compounds (e.g., amphetamine) to validate immunoassay specificity .
  • Confirm all positive immunoassay results with LC-MS/MS, using deuterated analogs (e.g., DL-erythro Ritalinic Acid-d10) to correct matrix effects .
  • Report discordant data transparently, emphasizing the need for confirmatory testing in sewage epidemiology .

What controls are essential for tracking DL-erythro Ritalinic Acid-d10 biodegradation pathways in activated sludge?

Methodological Answer:

  • Sterile controls : Autoclaved sludge to rule out non-biological degradation.
  • Stable isotope tracing : Use 13C^{13}\text{C}-labeled analogs to track carbon flow into metabolites .
  • Metabolite identification : Combine HRMS with nuclear magnetic resonance (NMR) to resolve structural isomers .

How can isotopic dilution techniques improve wastewater-based epidemiology (WBE) studies using DL-erythro Ritalinic Acid-d10?

Methodological Answer:

  • Spike samples with DL-erythro Ritalinic Acid-d10 to correct for ionization suppression/enhancement in LC-MS .
  • Normalize biomarker concentrations to population biomarkers (e.g., creatinine) to account for dilution variability .
  • Validate recovery rates across sewage treatment stages to assess pre-analysis losses .

What statistical approaches reconcile conflicting biodegradation rates between lab and field studies?

Methodological Answer:

  • Apply mixed-effects models to account for environmental variables (e.g., pH, microbial diversity) absent in lab conditions .
  • Use bootstrapping to quantify uncertainty in field data due to heterogeneous sampling .
  • Compare first-order decay constants under controlled lab vs. in situ microcosm setups .

How to validate proposed degradation mechanisms of DL-erythro Ritalinic Acid-d10 using stable isotope tracing?

Methodological Answer:

  • Incubate 15N^{15}\text{N}-labeled analogs to track nitrogen incorporation during piperidine ring cleavage .
  • Pair HRMS with tandem MS/MS to identify fragment ions indicative of specific bond cleavage.
  • Conduct time-course experiments to map intermediate metabolites and propose enzymatic pathways .

What sampling strategies minimize pre-analytical degradation in environmental studies?

Methodological Answer:

  • Acidify water samples immediately after collection (pH ≤ 2) to inhibit microbial activity .
  • Use amber glass containers to prevent photodegradation.
  • Freeze samples at −20°C within 4 hours of collection and avoid freeze-thaw cycles .

How does nitrogen availability influence DL-erythro Ritalinic Acid-d10 mineralization kinetics?

Methodological Answer:

  • Design batch experiments with varying C:N ratios (e.g., 10:1 vs. 20:1) to assess nitrogen-limitation effects .
  • Measure CO2_2 evolution via respirometry to quantify mineralization efficiency.
  • Use qPCR to correlate degradation rates with abundance of nitrogen-metabolizing genes (e.g., amoA, nirK) .

What validation parameters are critical for multi-residue LC-HRMS methods targeting DL-erythro Ritalinic Acid-d10 and its metabolites?

Methodological Answer:

  • Specificity : Resolve all target ions from matrix interference (resolution ≥ 35,000).
  • Linearity : Establish calibration curves (1–500 ng/L) with R2R^2 ≥ 0.99 .
  • Recovery : Achieve 70–120% recovery in spiked biological matrices (e.g., fish tissue, sludge) .

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